molecular formula C9H12N2O3S B1417528 Ethyl 4-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate CAS No. 344361-90-6

Ethyl 4-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B1417528
CAS No.: 344361-90-6
M. Wt: 228.27 g/mol
InChI Key: VNKIDUDNEBXUHO-UHFFFAOYSA-N
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Description

Historical Context and Development of Dihydropyrimidine Chemistry

The foundation of dihydropyrimidine chemistry traces its origins to the pioneering work of Pietro Biginelli in the late 19th century, fundamentally transforming our understanding of heterocyclic synthesis and multicomponent reactions. Pietro Biginelli, born on July 25, 1860, in Palazzolo Vercellese in the Kingdom of Piedmont-Sardinia, developed what would become known as the Biginelli reaction in 1891 while working at the chemical laboratory at the University of Florence. His groundbreaking discovery involved the acid-catalyzed condensation of ethyl acetoacetate, benzaldehyde, and urea in ethanol, producing crystalline 3,4-dihydropyrimidin-2(1H)-ones through what appeared to be a three-component reaction. Initially, Biginelli incorrectly interpreted the reaction products as having open-chain acyclic structures, specifically as alpha-benzuramido-crotonacetic ester or ethyl-alpha-salicyluramido-crotonate, but later corrected this interpretation to recognize the true heterocyclic pyrimidine nature of the products. The reaction was first reported in 1893 and represented one of the earliest examples of multicomponent chemistry, a field that would later become central to modern drug discovery and synthetic methodology.

The significance of Biginelli's discovery extended far beyond its initial academic interest, as dihydropyrimidinones demonstrated remarkable biological activities including antiviral, antitumor, antibacterial, anti-inflammatory properties, and most notably, antihypertensive effects. The mechanistic understanding of the Biginelli reaction evolved considerably over the subsequent decades, with early proposals suggesting an aldol condensation pathway between ethyl acetoacetate and the aldehyde as the rate-limiting step, leading to carbenium ion intermediates. However, more sophisticated mechanistic studies using nuclear magnetic resonance spectroscopy revealed that the reaction actually proceeds through an N-acyliminium ion intermediate, formed by acid-catalyzed condensation of the aldehyde with urea, which is subsequently intercepted by the β-ketoester to produce open-chain ureides that cyclize to form the final dihydropyrimidine products. The development of dihydropyrimidine chemistry gained further momentum with the recognition that these compounds serve as important calcium channel blockers, leading to the commercialization of pharmaceutically significant molecules such as nifedipine, amlodipine, and nimodipine.

Position of Ethyl 4-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate in Heterocyclic Chemistry

This compound occupies a unique position within the broader landscape of heterocyclic chemistry due to its distinctive structural features and synthetic accessibility through advanced multicomponent strategies. The compound represents a significant departure from classical dihydropyrimidine structures through its incorporation of a methylthio group at the 2-position, which fundamentally alters both its electronic properties and potential biological activities. This structural modification places the compound within the emerging class of sulfur-containing dihydropyrimidines, which have demonstrated enhanced pharmacological profiles compared to their oxygen-containing analogs. The presence of the methylthio substituent introduces additional synthetic challenges and opportunities, as sulfur-containing heterocycles often exhibit different reactivity patterns and metabolic stability profiles compared to their non-sulfur counterparts.

The molecular architecture of this compound can be understood through comparison with related heterocyclic systems, particularly in relation to the broader pyrimidine family and its relationship to naturally occurring nucleotide bases. The compound's structure bears resemblance to dihydropyrimidine intermediates involved in pyrimidine catabolism, where enzymes such as dihydropyrimidine dehydrogenase catalyze the reduction of uracil and thymine. This structural similarity suggests potential interactions with biological systems involved in nucleotide metabolism, although the synthetic nature and specific substitution pattern of this compound distinguish it from naturally occurring substrates. The compound's position within heterocyclic chemistry is further defined by its relationship to other significant multicomponent reaction products, particularly those derived from modifications of the classical Biginelli reaction and related synthetic transformations.

Significance in Pyrimidine-Based Research

The significance of this compound in pyrimidine-based research extends across multiple domains of chemical and biological investigation, reflecting the compound's potential as both a synthetic intermediate and a biologically active molecule. Recent research has demonstrated that 4,4-disubstituted dihydropyrimidines, including derivatives with 2-thioxo functionality, exhibit significant antiproliferative effects against human promyelocytic leukemia cell lines, with compounds containing methylthio groups showing particularly promising activity profiles. Specifically, studies have shown that certain 2-thioxo derivatives demonstrate high inhibitory activity comparable to all-trans retinoic acid when tested against HL-60 cells, indicating that the 2-thioxo group and the nature of alkyl substituents at the 4-position are strongly related to biological activity. This finding positions this compound as a valuable structural template for the development of novel anticancer agents and other therapeutically relevant molecules.

The compound's significance is further amplified by its role in advancing synthetic methodology for accessing previously inaccessible dihydropyrimidine structures. Traditional Biginelli-type reactions have historically been limited in their ability to incorporate certain structural features, particularly 4,4-disubstituted patterns and specific sulfur-containing substituents. The development of novel synthetic approaches using O-methylisourea hemisulfate salts and specialized cyclocondensation strategies has enabled the preparation of compounds like this compound, thereby expanding the available chemical space for medicinal chemistry applications. These advances have practical implications for drug discovery programs, as they provide access to structural motifs that were previously difficult or impossible to synthesize using conventional methods. The compound also serves as a valuable starting material for further chemical transformations, including thionation reactions that can convert oxygen-containing derivatives to their sulfur analogs, thereby multiplying the structural diversity accessible from a single synthetic platform.

Overview of Current Research Landscape

The current research landscape surrounding this compound and related dihydropyrimidine derivatives is characterized by intensive investigation across multiple research fronts, including synthetic methodology development, mechanistic studies, and biological activity evaluation. Contemporary research efforts have focused particularly on developing green and sustainable synthetic approaches to dihydropyrimidine derivatives, with significant emphasis on heterogeneous catalysis and solvent-free reaction conditions. Recent studies have demonstrated the effectiveness of silicotungstic acid supported on Amberlyst-15 as a heterogeneous catalyst for multicomponent dihydropyrimidine synthesis, achieving high atom economy and low environmental factors while maintaining excellent product yields. These developments reflect the broader trend toward environmentally responsible synthetic chemistry and the growing recognition that sustainable synthetic methods are essential for the practical application of laboratory discoveries.

Mechanistic investigations continue to refine our understanding of dihydropyrimidine formation pathways, with particular attention to the role of various catalysts and reaction conditions in determining product selectivity and efficiency. Current research has revealed that electron-poor aromatic aldehydes generally provide superior results in multicomponent reactions, while sterically hindered β-ketoesters tend to result in lower reaction yields and extended reaction times. These findings have important implications for the rational design of synthetic routes to specific dihydropyrimidine targets, including this compound and its analogs. The field has also witnessed significant advances in asymmetric synthesis, with the development of enantioselective catalytic methods for preparing optically enriched dihydropyrimidine derivatives. These advances have enabled the preparation of enantiomerically pure compounds with potential therapeutic applications, including established pharmaceuticals such as nitrendipine, nimodipine, and felodipine.

The biological evaluation of dihydropyrimidine derivatives continues to reveal new therapeutic applications and structure-activity relationships that guide further synthetic efforts. Current research has identified specific structural features that correlate with enhanced biological activity, including the importance of 2-thioxo groups and the influence of alkyl substituent patterns on antiproliferative effects. These findings provide valuable guidance for the design of new dihydropyrimidine derivatives with improved therapeutic profiles and reduced side effects. The research landscape also encompasses studies of dihydropyrimidine metabolism and its relationship to human health, particularly in the context of dihydropyrimidine dehydrogenase deficiency, which affects the body's ability to break down pyrimidine bases and has implications for cancer chemotherapy protocols. This broader biological context emphasizes the importance of understanding both the therapeutic potential and metabolic fate of synthetic dihydropyrimidine derivatives, ensuring that new compounds can be developed with full consideration of their biological interactions and potential clinical applications.

Properties

IUPAC Name

ethyl 4-methyl-2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-4-14-8(13)6-5(2)10-9(15-3)11-7(6)12/h4H2,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKIDUDNEBXUHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(NC1=O)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10442790
Record name Ethyl 4-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344361-90-6
Record name Ethyl 4-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Biginelli Condensation to Form Thioxo Pyrimidine Intermediate

  • Reactants: Aldehyde (e.g., benzaldehyde or thiophene-2-carbaldehyde), ethyl acetoacetate, and thiourea.
  • Catalyst: Acid catalysts such as hydrochloric acid or p-toluenesulfonic acid.
  • Solvent: Absolute ethanol or similar polar protic solvents.
  • Conditions: Reflux typically for 1 hour to several hours.
  • Outcome: Formation of 4-oxo-6-substituted-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate intermediate.

For example, a mixture of benzaldehyde (0.1 mole), ethyl acetoacetate (0.1 mole), and thiourea (0.131 mole) refluxed in absolute ethanol with hydrochloric acid catalyst yields the thioxo intermediate in approximately 60% yield after crystallization from methanol.

Methylation of the Thioxo Group to Methylthio

  • Reagents: Dimethyl sulfate or methyl iodide as methylating agents.
  • Base: Potassium carbonate (K2CO3) or ammonium hydroxide for alkalinization.
  • Solvent: Absolute ethanol or dimethylformamide (DMF).
  • Procedure: The thioxo intermediate is refluxed with the methylating agent for about 1 hour. The reaction mixture is then cooled, diluted with water, and alkalinized to precipitate the methylthio-substituted product.
  • Purification: Recrystallization from ethanol/water or DMF/water mixtures.

This step converts the 2-thioxo group into a 2-(methylthio) substituent, yielding alkyl 6-methyl-2-methylthio-4-phenyl-1,4-dihydropyrimidine-5-carboxylates with yields around 50-60%.

Formation of the Target Compound

  • The methylthio intermediate can be further processed or isolated as Ethyl 4-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate.
  • Typical purification involves crystallization from methanol or ethanol to achieve high purity.
  • Characterization confirms the structure via IR, ^1H NMR, LC-MS, and elemental analysis.

Representative Experimental Data

Step Reaction Conditions Yield (%) Purification Method Characterization Techniques
Biginelli condensation Reflux aldehyde, ethyl acetoacetate, thiourea in EtOH + HCl, 1 hr ~60 Crystallization from methanol IR, ^1H NMR, melting point
Methylation Reflux with dimethyl sulfate in EtOH, 1 hr; alkalinize with NH4OH 50-60 Recrystallization (EtOH/H2O or DMF/H2O) IR, ^1H NMR, elemental analysis
Final isolation Crystallization from methanol - - IR, ^1H NMR, LC-MS

Mechanistic Insights and Reaction Notes

  • The Biginelli condensation is a three-component reaction forming the pyrimidine ring via condensation of aldehyde, β-ketoester, and thiourea.
  • Acid catalysis facilitates the formation of an iminium intermediate from the aldehyde and thiourea, which then reacts with the active methylene compound.
  • The thioxo group at position 2 is methylated selectively to form the methylthio substituent, enhancing the compound's stability and bioactivity.
  • Reflux times and temperatures (typically 80-140°C) are critical to optimize yields and minimize side reactions.
  • Purification by recrystallization ensures removal of unreacted starting materials and side products.

Summary of Research Findings

  • The synthesis route is reproducible and yields the target compound in moderate to good yields (50-60%).
  • Spectroscopic data confirm the structure: IR bands for NH, C=O, and C-S groups; ^1H NMR signals for methyl, methylene, and aromatic protons; mass spectrometry confirms molecular weight.
  • The methodology is versatile, allowing substitution on the aromatic ring or variation of the alkyl ester group.
  • This compound and its derivatives have been studied for various biological activities, suggesting the preparation method is suitable for medicinal chemistry applications.

Biological Activity

Ethyl 4-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a compound belonging to the dihydropyrimidine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant research findings.

The molecular formula of this compound is C9H12N2O3SC_9H_{12}N_2O_3S, with a molecular weight of 216.27 g/mol. The compound features a dihydropyrimidine core that is known for its ability to participate in various biological interactions.

Synthesis

The synthesis of this compound can be achieved through several methods. One efficient approach involves the Biginelli reaction, which combines aldehydes, β-keto esters, and urea or thiourea under acidic conditions. This method not only yields the desired compound but also allows for the introduction of various substituents that can enhance biological activity .

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of dihydropyrimidine derivatives, including this compound. In vitro assays have shown significant activity against a range of bacterial strains, suggesting potential applications in treating infections .

Table 1: Antimicrobial Activity against Various Strains

StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Antiviral Activity

Research has indicated that derivatives of dihydropyrimidines can exhibit antiviral properties. A study focusing on HIV integrase inhibitors noted that certain structural modifications in similar compounds led to enhanced antiviral activity . While specific data on this compound is limited, its structural relatives have shown promise in this area.

Anticancer Potential

The anticancer activity of dihydropyrimidines has also been explored. Compounds with similar frameworks have been reported to induce apoptosis in cancer cell lines through various mechanisms, including inhibition of cell proliferation and modulation of signaling pathways .

Case Studies and Research Findings

In a notable study, researchers synthesized a series of dihydropyrimidine derivatives and evaluated their biological activities. Among these compounds, several exhibited promising results against cancer cell lines and showed low cytotoxicity towards normal cells .

Another investigation highlighted the structure-activity relationship (SAR) of dihydropyrimidines, revealing that substitutions at specific positions significantly influenced their biological efficacy. For instance, modifications at the methylthio group were found to enhance antimicrobial activity .

Scientific Research Applications

Antiviral Properties

One of the most significant applications of this compound is its role as an antiviral agent . Research indicates that derivatives of dihydropyrimidines, including ethyl 4-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate, exhibit inhibitory effects against viruses such as HIV. The compound functions by inhibiting the HIV integrase enzyme, which is essential for viral replication and integration into the host genome. This mechanism positions it as a candidate for developing treatments for HIV/AIDS .

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties . Studies have shown that certain derivatives exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and antifungal activity against Candida albicans. These findings suggest that the compound could be further explored for its potential use in treating bacterial and fungal infections .

Cytotoxic Effects

Recent research has identified this compound as having cytotoxic effects on various cancer cell lines. Specific derivatives have shown promise in inhibiting cell proliferation, making them potential candidates for cancer therapies. The structure-activity relationship (SAR) studies indicate that modifications to the methylthio group can enhance cytotoxicity, opening avenues for developing more effective anticancer agents .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry, which confirm its molecular structure and purity .

Case Study 1: Antiviral Activity

A study published in a pharmaceutical journal highlighted the effectiveness of this compound in inhibiting HIV integrase activity in vitro. The results showed a dose-dependent inhibition, suggesting its potential as a lead compound for antiviral drug development .

Case Study 2: Antimicrobial Screening

In another research effort, various derivatives of dihydropyrimidines were screened for antimicrobial activity. This compound exhibited moderate to significant activity against several bacterial strains, indicating its potential use in developing new antibiotics .

Data Table: Summary of Applications

Application AreaDetailsReferences
Antiviral ActivityInhibits HIV integrase; potential for AIDS treatment
Antimicrobial ActivityEffective against Staphylococcus aureus and Candida albicans
Cytotoxic EffectsInhibits proliferation in cancer cell lines
Synthesis TechniquesMulti-step synthesis confirmed by NMR and MS

Comparison with Similar Compounds

Table 1: Key Properties of Position 5-Substituted Analogs

Compound Substituent at C5 Molecular Formula Melting Point (°C) Yield (%)
Target compound Ethyl ester C₉H₁₂N₂O₃S N/A N/A
4-(4-Methoxyphenyl)-5-carbonitrile Carbonitrile C₁₃H₁₁N₃O₂S 300 80–90
4-(3,4-Dimethylphenyl)-5-carbonitrile Carbonitrile C₁₄H₁₃N₃OS 266–268 85

Substituent Variations at Position 2: Methylthio vs. Hydroxy/Glucopyranosyl

Replacing the methylthio (-SMe) group with a hydroxy (-OH) or β-D-glucopyranosyl moiety alters solubility and bioactivity:

  • Glucopyranosyl derivatives: Ethyl 2-(β-D-glucopyranosyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate (11d) incorporates a carbohydrate group, improving water solubility and enabling glycosidase inhibition studies .

Table 2: Impact of Position 2 Substituents

Compound Substituent at C2 Key Feature Application
Target compound -SMe Lipophilic Intermediate for hydrophobic drugs
2-Hydroxy analog -OH Hydrogen-bond donor Crystal engineering
2-Glucopyranosyl analog Carbohydrate Water-soluble Glycoenzyme inhibition

Substituent Variations at Position 4: Methyl vs. Aryl Groups

Aryl-substituted analogs, such as 4-phenyl or 4-(2-chlorophenyl) derivatives, demonstrate expanded π-π stacking capabilities and altered electronic properties:

  • 4-Phenyl derivatives: Diethyl 4-methyl-2-(methylthio)-6-phenyl-1,6-dihydropyrimidine-1,5-dicarboxylate (IIIa) shows a lower melting point (54–56°C) compared to non-aryl analogs, likely due to reduced symmetry .
  • 4-(2-Chlorophenyl) derivatives : These compounds exhibit enhanced electrophilicity at the pyrimidine ring, making them reactive toward nucleophilic agents .

Table 3: Position 4-Substituted Analogs

Compound Substituent at C4 Melting Point (°C) Yield (%)
Target compound -CH₃ N/A N/A
4-Phenyl -C₆H₅ 54–56 50
4-(2-Chlorophenyl) -C₆H₄Cl 64–66 50

Structural Isomers and Registry Variants

  • Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate (CAS: 53135-24-3) replaces -SMe with -OH and -CH₃, altering hydrogen-bonding and electronic profiles .

Q & A

Q. What are the common synthetic routes for Ethyl 4-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via multicomponent reactions, such as the Biginelli reaction. For example, a one-pot method involves refluxing substituted aldehydes, ethyl acetoacetate, and thiourea derivatives in ethanol with sulfamic acid as a catalyst at 351 K for 2 hours . Optimization includes adjusting stoichiometry (e.g., 1:1.2:1.5 molar ratios of aldehyde, β-ketoester, and thiourea) and using sodium acetate in glacial acetic acid/acetic anhydride mixtures for improved yields (78% reported) . Solvent choice (e.g., ethyl acetate-ethanol for recrystallization) and reaction time (8–10 hours) also influence purity and crystal quality .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Key techniques include:

  • X-ray crystallography : Determines ring puckering (e.g., flattened boat conformation with C5 deviation of 0.224 Å from the pyrimidine plane) and dihedral angles (e.g., 80.94° between fused rings) .
  • NMR spectroscopy : Assigns chemical shifts for methylthio (δ ~2.4–2.6 ppm), ester carbonyl (δ ~165–170 ppm), and oxo groups (δ ~170 ppm) .
  • IR spectroscopy : Identifies carbonyl stretches (1650–1750 cm⁻¹) and thioether C–S bonds (600–700 cm⁻¹) .
  • Elemental analysis : Validates molecular formulas (e.g., C₁₃H₁₄N₂O₃S) with <0.5% deviation between calculated and observed values .

Q. What structural features influence its reactivity and intermolecular interactions?

The pyrimidine core’s puckering (flattened boat conformation) affects steric accessibility, while the methylthio group enhances nucleophilic substitution potential . Hydrogen bonding via C–H···O interactions (e.g., bifurcated bonds with O atoms) drives crystal packing along specific axes . The ester moiety enables further derivatization (e.g., hydrolysis to carboxylic acids) .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing dihydropyrimidine derivatives be addressed?

Regioselectivity in multicomponent reactions is controlled by:

  • Substituent electronic effects : Electron-withdrawing groups on aldehydes (e.g., nitro, cyano) direct cyclization to specific positions .
  • Catalytic systems : Sulfamic acid or NaOH in methanol promotes selective formation of 5-cyano derivatives over thiourea adducts .
  • Temperature modulation : Higher temperatures (50–80°C) favor thermodynamically stable regioisomers, as seen in Vilsmeier formylation reactions .

Q. How can contradictions between NMR and X-ray data be resolved during structural analysis?

Discrepancies may arise from dynamic effects (e.g., ring puckering in solution vs. solid state). Strategies include:

  • Conformational averaging : Compare NMR coupling constants (e.g., 3JHH^3J_{HH}) with X-ray torsion angles to identify flexible regions .
  • DFT calculations : Model puckering amplitudes (q) and phase angles (φ) using Cremer-Pople coordinates to reconcile experimental data .
  • Variable-temperature NMR : Detect hindered rotation (e.g., methylthio groups) via signal splitting at low temperatures .

Q. What computational methods are suitable for predicting the compound’s conformational stability?

  • Molecular mechanics (MMFF94) : Models steric strain in the pyrimidine ring .
  • Density Functional Theory (DFT) : Calculates puckering parameters (e.g., q = 0.22 Å, φ = 90°) and validates hydrogen-bonding networks .
  • Molecular dynamics (MD) : Simulates solvent effects on conformational equilibria in DMSO or water .

Q. What mechanisms underlie the compound’s lack of cytotoxicity in tumor cell lines?

While the compound shows no cytotoxicity against HepG2, HLE, or HeLa cells (IC₅₀ > 100 μM), this may result from poor membrane permeability or rapid metabolic inactivation. Further studies should:

  • Assess logP values : Determine lipophilicity (e.g., via HPLC) to optimize bioavailability .
  • Evaluate metabolic stability : Use liver microsome assays to identify degradation pathways .
  • Modify substituents : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to enhance target engagement .

Methodological Tables

Table 1. Key Crystallographic Parameters for Pyrimidine Derivatives

ParameterValue for this compound
Dihedral angle (pyrimidine-thiazole)80.94°
C5 puckering deviation0.224 Å
Hydrogen-bond length (C–H···O)2.8–3.1 Å

Table 2. Optimized Reaction Conditions for Biginelli Synthesis

ParameterOptimal Value
SolventEthanol
CatalystSulfamic acid
Temperature351 K (reflux)
Reaction time2–10 hours
Yield range60–78%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate

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